

ML267: A Potent Inhibitor of Bacterial Secondary Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML267**

Cat. No.: **B15567467**

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that target bacterial virulence and pathogenicity. One promising avenue is the inhibition of bacterial secondary metabolism, a complex network of pathways responsible for the production of virulence factors, signaling molecules, and other compounds that contribute to disease progression. **ML267** has emerged as a potent and selective inhibitor of 4'-phosphopantetheinyl transferases (PPTases), a crucial family of enzymes that activate carrier proteins involved in the biosynthesis of numerous secondary metabolites.^{[1][2][3]} This technical guide provides an in-depth analysis of **ML267**'s role in inhibiting bacterial secondary metabolism, with a particular focus on its potential to disrupt quorum sensing and virulence factor production in pathogenic bacteria such as *Pseudomonas aeruginosa*.

Introduction to Bacterial Secondary Metabolism and the Role of PPTases

Bacteria produce a vast array of small molecules known as secondary metabolites that are not essential for their basic growth but play critical roles in their interaction with the environment and in pathogenesis.^{[4][5]} These molecules include virulence factors, siderophores for iron acquisition, and signaling molecules for intercellular communication, such as those used in quorum sensing.^{[6][7]}

A key step in the biosynthesis of many secondary metabolites is the post-translational modification of carrier proteins by 4'-phosphopantetheinyl transferases (PPTases).^{[8][9]} PPTases transfer the 4'-phosphopantetheinyl (4'-PP) moiety from coenzyme A to a conserved serine residue on a carrier protein domain, converting it from its inactive apo-form to the active holo-form. This 4'-PP arm acts as a flexible scaffold to which the growing secondary metabolite chain is tethered and presented to various catalytic domains for modification.

There are two main types of PPTases: AcpS-type, which are primarily involved in primary metabolism (e.g., fatty acid synthesis), and Sfp-type, which are predominantly associated with secondary metabolism.^[10] The central role of Sfp-type PPTases in the production of virulence factors makes them an attractive target for the development of novel anti-infective agents.

ML267: A Selective Inhibitor of Sfp-type PPTases

ML267 is a small molecule that has been identified as a potent and selective inhibitor of Sfp-type PPTases.^{[1][2][3]} Its inhibitory activity has been demonstrated against Sfp from *Bacillus subtilis* and it shows significantly less activity against the human PPTase orthologue, highlighting its potential for selective therapeutic intervention.^[1]

Mechanism of Action

ML267 acts by binding to the Sfp-type PPTase, likely at or near the active site, thereby preventing the transfer of the 4'-phosphopantetheinyl group from coenzyme A to the carrier protein. This inhibition effectively blocks the activation of the carrier protein, which in turn halts the downstream biosynthetic pathway of the secondary metabolite.

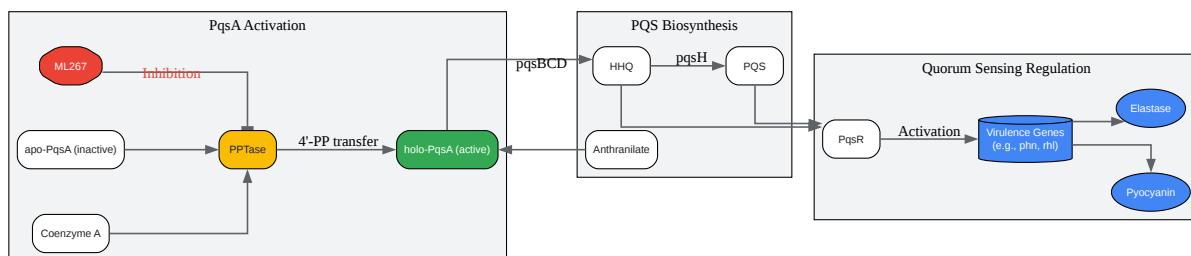
Quantitative Data on ML267 Activity

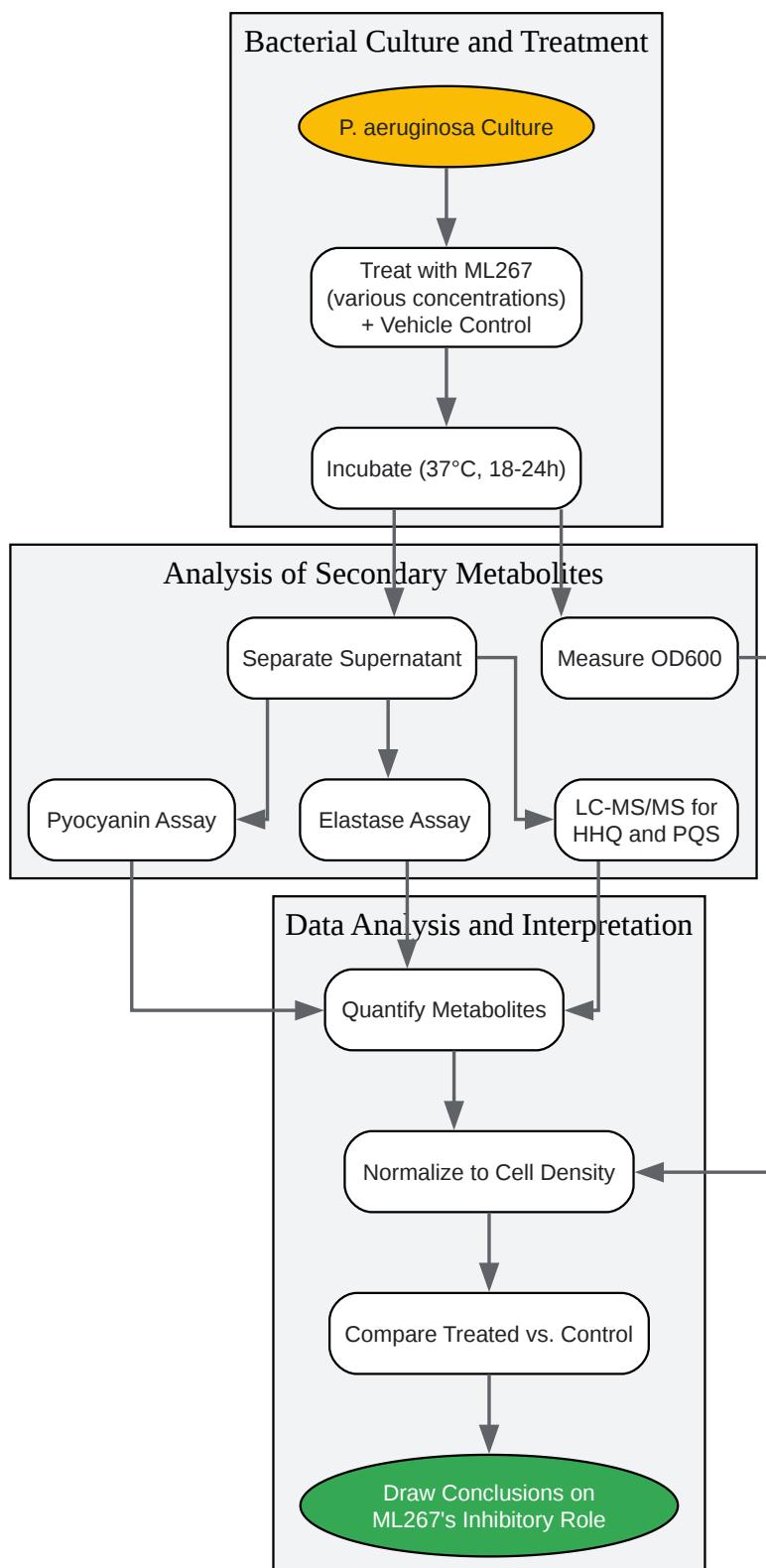
The following table summarizes the known quantitative data for **ML267**'s inhibitory activity.

Target Enzyme	Organism	IC50	Reference
Sfp-PPTase	<i>Bacillus subtilis</i>	290 nM	[11]
AcpS-PPTase	<i>Escherichia coli</i>	6.93 μM	[11]

Bacterial Strain	Metric	Value	Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)	MIC	3.4 μ g/mL	[2]

The Impact of ML267 on *Pseudomonas aeruginosa* Secondary Metabolism and Quorum Sensing


Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intricate network of secondary metabolic pathways that contribute to its virulence. A key regulatory system in *P. aeruginosa* is quorum sensing (QS), a cell-to-cell communication mechanism that controls the expression of numerous virulence factors in a population density-dependent manner.[\[12\]](#) The pqs quorum sensing system is particularly important and is responsible for the production of the signaling molecules 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[\[7\]](#)[\[13\]](#)[\[14\]](#)


The Pqs Pathway: A Target for ML267

The biosynthesis of HHQ and PQS is initiated by the enzyme PqsA, an anthranilate-CoA ligase.[\[15\]](#)[\[16\]](#) Crucially, PqsA contains a carrier protein domain that requires activation by a PPTase to become functional. Given that **ML267** is a potent inhibitor of Sfp-type PPTases, it is highly likely to inhibit the PPTase responsible for activating PqsA in *P. aeruginosa*, thereby blocking the entire pqs signaling cascade.[\[17\]](#)

The inhibition of the pqs system would have profound effects on *P. aeruginosa* virulence, as this pathway regulates the production of several key virulence factors, including pyocyanin, elastase, and rhamnolipids, and is also involved in biofilm formation.[\[7\]](#)

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase (PPTase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. An atlas of bacterial secondary metabolite biosynthesis gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum Sensing Inhibitors to Quench *P. aeruginosa* Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The *Pseudomonas* Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphopantetheinyl transferase inhibition and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The P-Type ATPase PA1429 Regulates Quorum-Sensing Systems and Bacterial Virulence [frontiersin.org]
- 12. *Pseudomonas aeruginosa* Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The *Pseudomonas aeruginosa* 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Inhibition of PQS signaling by the Pf bacteriophage protein PfsE enhances viral replication in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HHQ and PQS, two *Pseudomonas aeruginosa* quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor- κ B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphopantetheinyl transferase binding and inhibition by amidino-urea and hydroxypyrimidinethione compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML267: A Potent Inhibitor of Bacterial Secondary Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567467#ml267-s-role-in-inhibiting-bacterial-secondary-metabolism\]](https://www.benchchem.com/product/b15567467#ml267-s-role-in-inhibiting-bacterial-secondary-metabolism)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com